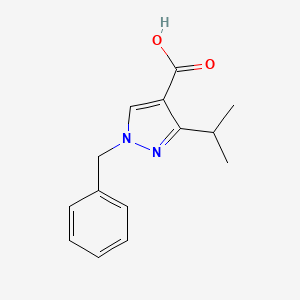
1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For pyrazole derivatives, the core structure consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles are involved in a wide range of chemical reactions due to their structural features and electron-rich environment . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, density, melting point, boiling point, and solubility. These properties are determined by the structure of the compound and the types of atoms it contains .科学的研究の応用
Experimental and Theoretical Studies on Functionalization Reactions
Research has explored the functionalization of pyrazole carboxylic acids, leading to the synthesis of compounds with potential applications in medicinal chemistry. For example, studies have shown the conversion of pyrazole-3-carboxylic acids into carboxamides and imidazo[4,5-b]pyridine derivatives through specific reactions. These findings provide a foundation for developing new synthetic pathways and exploring the chemical properties of pyrazole derivatives (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Synthesis of Pyrazole Carboxamide and Carboxylate Derivatives
Further investigations into the reactivity of pyrazole-3-carboxylic acid have led to the synthesis of carboxamide and carboxylate derivatives. These studies not only expand the chemical repertoire of pyrazole compounds but also highlight the versatility of pyrazole-3-carboxylic acid as a precursor for a range of derivatives, opening up new avenues for research in organic synthesis (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005).
Novel Synthesis Approaches
Research has also focused on developing novel synthesis methods for pyrazole derivatives. A study reported a simple and rapid synthesis technique for pyrazole-4-yl propanoic acids, compounds known for their pharmacological activities. This innovative approach simplifies the synthesis process and provides a new method for generating pyrazole-based compounds with potential therapeutic applications (G. Reddy & K. Rao, 2006).
Structure-Activity Relationship of Pyrazole Derivatives
On the pharmacological front, the structure-activity relationship (SAR) of pyrazole derivatives has been explored to identify potent angiotensin II receptor antagonists. By modifying the substituents on the pyrazole ring, researchers have developed compounds with high affinity for angiotensin II receptors, contributing to the design of new antihypertensive agents (C. Almansa et al., 1997).
Optical Nonlinearity and Potential Applications
The optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been studied, identifying compounds with significant nonlinear optical properties. This research opens up possibilities for using pyrazole derivatives in optical limiting applications, highlighting the multifaceted applications of these compounds beyond medicinal chemistry (B. Chandrakantha et al., 2013).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid” is not available, many pyrazole derivatives exhibit a broad spectrum of bioactivities due to their ability to bind to a variety of therapeutic targets .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. While specific safety data for “1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid” is not available, safety data sheets for similar compounds provide information on potential hazards, safe handling procedures, and emergency response guidelines .
将来の方向性
特性
IUPAC Name |
1-benzyl-3-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)13-12(14(17)18)9-16(15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTMGEUTYTWBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
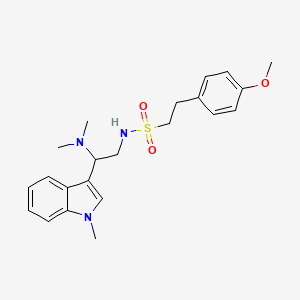

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)

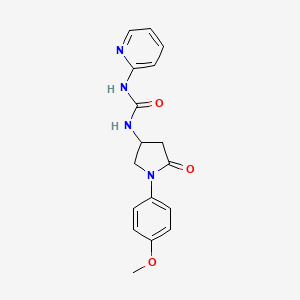
![N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874145.png)

![methyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2874150.png)
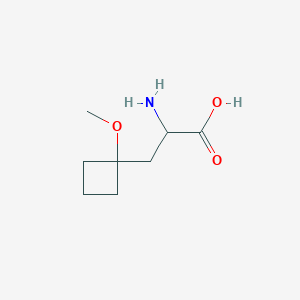
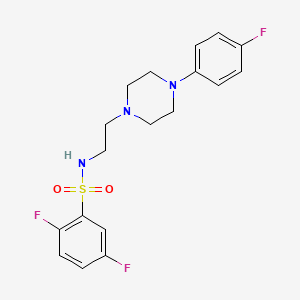
![3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2874155.png)
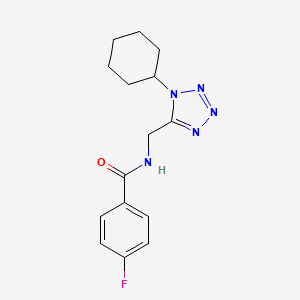

![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)
